2-Phenyl-1,3,2-dioxaborolane

Übersicht

Beschreibung

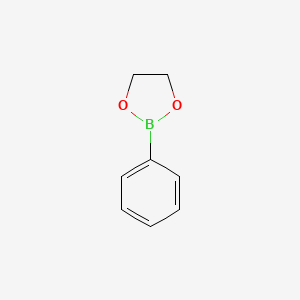

2-Phenyl-1,3,2-dioxaborolane is an organoboron compound with the molecular formula C8H9BO2. It is a cyclic boronic ester derived from benzeneboronic acid and ethylene glycol. This compound is widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions, due to its stability and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Phenyl-1,3,2-dioxaborolane can be synthesized through the reaction of benzeneboronic acid with ethylene glycol. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the cyclic ester. A common method involves refluxing benzeneboronic acid with ethylene glycol in the presence of toluenesulfonic acid as a catalyst and removing water using a Dean-Stark apparatus .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous removal of water to drive the reaction to completion. The use of molecular sieves or other drying agents can also be employed to enhance the yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form phenylboronic acid.

Reduction: It can be reduced to form phenylborane.

Substitution: It participates in substitution reactions, particularly in Suzuki–Miyaura coupling reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Palladium catalysts are commonly used in Suzuki–Miyaura coupling reactions, along with bases like potassium carbonate.

Major Products Formed

Oxidation: Phenylboronic acid.

Reduction: Phenylborane.

Substitution: Various biaryl compounds, depending on the coupling partner used in Suzuki–Miyaura reactions.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Carbon-Carbon Bond Formation:

2-Phenyl-1,3,2-dioxaborolane is primarily used in organic synthesis for the formation of carbon-carbon bonds. Its utility is particularly evident in the Suzuki-Miyaura coupling reaction, where it acts as a boronating agent. This reaction is crucial for synthesizing complex organic molecules, enabling the production of pharmaceuticals and agrochemicals.

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura Coupling | Forms carbon-carbon bonds between aryl halides and boronic acids. |

| Cross-Coupling Reactions | Facilitates the coupling of various aryl groups to generate diverse compounds. |

Medicinal Chemistry

Development of Pharmaceuticals:

The compound's ability to participate in cross-coupling reactions makes it valuable in medicinal chemistry. It is utilized in synthesizing biologically active molecules and boron-containing drugs. These drugs often exhibit enhanced therapeutic properties due to the unique reactivity of boron.

Example Applications:

- Synthesis of anti-cancer agents.

- Development of diagnostic agents in molecular imaging.

Materials Science

Advanced Materials Production:

In materials science, this compound serves as a building block for advanced materials, including polymers and liquid crystals. Its incorporation into these materials can enhance their electronic properties.

| Material Type | Application |

|---|---|

| Polymers | Used in the synthesis of functionalized polymers for various industrial applications. |

| Liquid Crystals | Incorporation into liquid crystal displays (LCDs) for improved optical properties. |

Case Study 1: Synthesis of Anticancer Agents

Research has demonstrated the effectiveness of this compound in synthesizing novel anticancer agents through Suzuki coupling reactions. The resulting compounds showed promising activity against various cancer cell lines.

Case Study 2: Development of OLED Materials

In another study, derivatives of this compound were synthesized to create electroluminescent materials for organic light-emitting diodes (OLEDs). These materials exhibited high luminescence and efficiency, highlighting their potential in display technologies.

Wirkmechanismus

The mechanism of action of 2-Phenyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.

Transmetalation: The aryl group from this compound is transferred to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

2-Phenyl-1,3,2-dioxaborolane is compared with other boronic esters such as:

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Similar in structure but with different substituents, leading to variations in reactivity and stability.

Phenylboronic acid pinacol ester: Another boronic ester used in similar coupling reactions but with different steric and electronic properties.

These comparisons highlight the unique reactivity and stability of this compound, making it a valuable reagent in organic synthesis .

Biologische Aktivität

2-Phenyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered significant attention in the fields of medicinal chemistry and cancer therapy due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

The molecular structure of this compound is characterized by a dioxaborolane ring and a phenyl substituent. Below are key properties of the compound:

| Property | Value |

|---|---|

| Molecular Formula | CHBO |

| Molecular Weight | 151.06 g/mol |

| Purity | ≥95% |

| Melting Point | 47°C |

| Appearance | Crystalline Powder |

Biological Activity

The biological activities of this compound are primarily attributed to its ability to form reversible covalent bonds with biomolecules. This property plays a crucial role in various therapeutic applications, particularly in cancer treatment.

Boron Neutron Capture Therapy (BNCT)

One of the most promising applications of this compound is in Boron Neutron Capture Therapy (BNCT), which is a targeted radiotherapy technique. In BNCT, boron compounds selectively accumulate in tumor cells. When exposed to thermal neutrons, these compounds undergo nuclear reactions that produce high-energy alpha particles, leading to the destruction of cancer cells while sparing surrounding healthy tissues.

In Vitro Studies

Research has demonstrated that derivatives of this compound exhibit low toxicity towards normal cells while effectively targeting various cancer cell lines. For example:

- A study indicated that a boronated derivative showed significantly lower toxicity to normal human fibroblasts compared to glioblastoma multiforme (GBM) cells at non-toxic concentrations.

- Apoptosis induction has been observed in cancer cells via caspase-dependent pathways at higher concentrations (>20 mM), suggesting its potential as a therapeutic agent in oncology.

Model Organism Studies

In studies using Caenorhabditis elegans, this compound demonstrated low toxicity levels. This safety profile indicates its potential for development as a boron delivery agent for BNCT.

Comparative Biological Activity

The following table summarizes the biological activities reported for this compound and its derivatives:

| Compound | Biological Activity | Reference |

|---|---|---|

| This compound | Induces apoptosis in cancer cells; low toxicity | |

| Boronated Derivative | Selective targeting of glioblastoma; low toxicity | |

| BNCT Agent | Effective in targeted radiotherapy |

Case Studies and Research Findings

Several studies have elucidated the potential applications and mechanisms of action for this compound:

- Apoptosis Induction : Research shows that at concentrations above 20 mM, the compound can induce apoptosis through caspase-dependent pathways. This finding highlights its potential use as an anticancer agent.

- Safety Profile : The compound's low toxicity in model organisms like C. elegans suggests it may be suitable for further development as a therapeutic agent without significant side effects.

- Targeted Therapy : The ability of boron compounds to selectively target tumor cells makes them ideal candidates for BNCT, enhancing the precision of cancer treatments.

Eigenschaften

IUPAC Name |

2-phenyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVEMPDZEMICSMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCO1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40340235 | |

| Record name | 1,3,2-Dioxaborolane, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4406-72-8 | |

| Record name | 1,3,2-Dioxaborolane, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.